Cas no 2010469-43-7 (1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride)

1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride
- 2010469-43-7
- EN300-1143035
-
- Inchi: 1S/C8H12ClF3O2S/c1-6(5-8(10,11)12)4-7(2-3-7)15(9,13)14/h6H,2-5H2,1H3
- InChI Key: KISRVPVKKGKKKK-UHFFFAOYSA-N
- SMILES: ClS(C1(CC(C)CC(F)(F)F)CC1)(=O)=O
Computed Properties
- Exact Mass: 264.0198630g/mol
- Monoisotopic Mass: 264.0198630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3.4
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143035-5.0g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1143035-0.05g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1143035-1.0g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 1g |
$1485.0 | 2023-05-23 | ||
Enamine | EN300-1143035-10g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 10g |
$6390.0 | 2023-10-26 | |
Enamine | EN300-1143035-0.5g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
Enamine | EN300-1143035-0.1g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
Enamine | EN300-1143035-0.25g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
Enamine | EN300-1143035-2.5g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
Enamine | EN300-1143035-5g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 5g |
$4309.0 | 2023-10-26 | |
Enamine | EN300-1143035-1g |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride |
2010469-43-7 | 95% | 1g |
$1485.0 | 2023-10-26 |
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride Related Literature
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride
Introduction to 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2010469-43-7)
1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2010469-43-7, belongs to a class of sulfonyl chlorides that exhibit distinct reactivity and utility in synthetic chemistry. The presence of a trifluoro-2-methylbutyl side chain and a cyclopropane ring in its molecular structure imparts unique characteristics that make it a valuable intermediate in the development of various chemical entities.
The trifluoro-2-methylbutyl group is particularly noteworthy as it introduces fluorine atoms into the molecule. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms can enhance the bioavailability of pharmaceutical compounds by improving their resistance to enzymatic degradation. Additionally, the cyclopropane ring is known for its strained three-membered structure, which can influence the conformational flexibility and electronic properties of the molecule. This structural feature can be exploited to fine-tune the interactions between the compound and biological targets.
In recent years, there has been growing interest in sulfonyl chlorides as key intermediates in organic synthesis. These compounds are widely used in the preparation of sulfonamides, which are a major class of pharmacologically active agents. The sulfonyl chloride functionality allows for facile introduction of sulfonamide groups into target molecules through nucleophilic substitution reactions. This versatility makes 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride a valuable tool in medicinal chemistry.
One of the most compelling applications of this compound is in the synthesis of bioactive molecules targeting neurological disorders. The combination of fluorine substitution and cyclopropane ring functionality can lead to compounds with enhanced binding affinity to specific receptors or enzymes involved in neurological processes. For instance, studies have shown that sulfonyl chlorides derived from cyclopropane rings can exhibit potent activity against certain enzyme targets, making them promising candidates for further development as therapeutic agents.
Recent advancements in computational chemistry have also highlighted the potential of 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride as a scaffold for drug discovery. Molecular modeling studies indicate that the structural features of this compound can be optimized to improve its interaction with biological targets. By leveraging computational tools, researchers can predict how modifications to the trifluoro-2-methylbutyl group or the cyclopropane ring might enhance potency or selectivity. This approach has led to novel derivatives with improved pharmacological profiles.
The role of this compound in material science is also emerging as an area of interest. The unique combination of electronic and steric properties provided by its structure makes it suitable for applications in polymer chemistry and surface modification. For example, derivatives of this compound have been explored as additives to improve the thermal stability and mechanical strength of polymers. Additionally, the sulfonyl chloride functionality allows for covalent attachment to surfaces, enabling applications in nanotechnology and coatings.
In conclusion, 1-(4,4,4-trifluoro-2-methylbutyl)cyclopropane-1-sulfonyl chloride (CAS No. 2010469-43-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features, including the trifluoro-2-methylbutyl group and cyclopropane ring, make it a versatile intermediate for synthetic chemistry. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical research.
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